molecular formula C10H6N2O8S B146839 Flavianic acid CAS No. 483-84-1

Flavianic acid

Cat. No.: B146839
CAS No.: 483-84-1
M. Wt: 314.23 g/mol
InChI Key: FCQJEPASRCXVCB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Flavianic acid, also known as 2,4-Dinitro-1-naphthol-7-sulfonic acid

Mode of Action

It is known that this compound is a conjugated version of flavianate and is recognized for its role as a histological dye . This suggests that it may interact with its targets through a staining mechanism, binding to certain cellular components to change their color and make them more visible under a microscope.

Biochemical Pathways

This compound is likely involved in various biochemical pathways due to its complex structure and potential interactions with multiple targets. It’s worth noting that flavonoids, a class of compounds to which this compound is related, are known to be involved in a wide range of biological functions, including defense against UV-B radiation and pathogen infection, nodulation, and pollen fertility .

Result of Action

Given its role as a histological dye , it can be inferred that this compound may have a significant impact on cellular visualization, aiding in the identification and study of various cellular components and structures.

Preparation Methods

Synthetic Routes and Reaction Conditions: Flavianic acid can be synthesized through the nitration of 8-hydroxy-2-naphthalenesulfonic acidThe reaction typically requires concentrated nitric acid and sulfuric acid as reagents, and it is carried out under controlled temperature conditions to prevent over-nitration .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The industrial production also includes steps for purification and crystallization to obtain the yellow crystalline form of this compound .

Chemical Reactions Analysis

Types of Reactions: Flavianic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Flavianic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Flavianic acid is unique compared to other naphthalenesulfonic acid derivatives due to its specific substitution pattern and functional groups. Similar compounds include:

  • 2,4-Dinitro-1-naphthol-7-sulfonic acid
  • 2,4-Dinitronaphtholsulfonic acid
  • Naphthol Yellow S

These compounds share similar structural features but differ in their specific applications and chemical properties. This compound’s unique combination of nitro and hydroxy groups, along with its sulfonic acid functionality, makes it particularly effective as a histological dye .

Properties

IUPAC Name

8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H6N2O8S/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17/h1-4,13H,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQJEPASRCXVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

549-34-8 (di-potassium salt), 55482-31-0 (barium salt[1:1]), 68698-86-2 (aluminum salt[3:2]), 846-70-8 (di-hydrochloride salt)
Record name Flavianic acid
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DSSTOX Substance ID

DTXSID4025167
Record name 8-Hydroxy-5,7-dinitro-2-naphthalenesulfonic acid
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Molecular Weight

314.23 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Flavianic acid
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CAS No.

483-84-1
Record name Flavianic acid
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Record name Flavianic acid
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Record name Flavianic acid
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Record name 2-Naphthalenesulfonic acid, 8-hydroxy-5,7-dinitro-
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Record name 8-Hydroxy-5,7-dinitro-2-naphthalenesulfonic acid
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Record name 8-hydroxy-5,7-dinitronaphthalene-2-sulphonic acid
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Record name FLAVIANIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does flavianic acid interact with its targets?

A1: this compound primarily interacts with basic organic compounds through ionic interactions. It forms salts with organic bases [, , , , , ] due to its acidic sulfonic acid group and the presence of electron-withdrawing nitro groups enhancing its acidity. This interaction often leads to the formation of insoluble precipitates, which has been exploited for isolation and identification purposes. For example, it forms insoluble salts with arginine [, , ], cytidine [], and other nucleinic substances [].

Q2: What are the downstream effects of this compound binding?

A2: The downstream effects depend heavily on the target molecule. In some cases, this compound binding can lead to precipitation [, , ], enabling isolation of the target compound. This was observed with cytidine during its isolation from yeast nucleic acid []. In other cases, it can be used as a staining agent. For instance, it enhances the staining of collagen fibers in histological studies []. This compound can also inhibit enzyme activity, as seen with trypsin, by inducing conformational changes and aggregation [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C10H6N2O8S. Its molecular weight is 358.26 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While specific spectroscopic details are limited in the provided research, this compound derivatives have been analyzed using infrared (IR) spectroscopy []. These analyses demonstrated consistent IR spectra among different batches, indicating purity and potential use as reference standards in thin-layer chromatography (TLC).

Q5: Does this compound exhibit any catalytic properties?

A5: The provided research does not indicate any inherent catalytic activity of this compound. Its primary applications revolve around its ability to form salts with organic bases, which is then used for separation, identification, or staining purposes.

Q6: Are there any computational studies on this compound?

A6: The provided research predates the widespread use of computational chemistry techniques. Therefore, no information is available regarding simulations, calculations, or QSAR models related to this compound within the provided context.

Q7: How does the structure of this compound contribute to its activity?

A7: The structure of this compound is crucial for its ability to form salts with organic bases. The sulfonic acid group (–SO3H) acts as the acidic moiety, readily donating a proton to form ionic interactions. The two nitro groups (–NO2) on the naphthalene ring enhance this acidity by withdrawing electron density from the ring system.

Q8: How is this compound typically quantified?

A10: While specific quantification methods are not detailed in the provided research, its strong UV absorbance due to the aromatic naphthalene ring and nitro groups suggests that UV-Vis spectrophotometry could be a viable technique. Additionally, titration methods might be employed due to its acidic nature [].

Q9: What are the environmental impacts of this compound?

A9: The provided research primarily focuses on laboratory applications of this compound and does not offer insight into its environmental impact or degradation pathways. Further investigation is needed to address these aspects.

Q10: Are there any known alternatives to this compound?

A12: Several alternatives exist depending on the specific application. For instance, picric acid and rufianic acid have been explored as alternatives for precipitating amino acids [, ]. Other precipitation agents like phosphotungstic acid have also been employed []. The choice of an alternative would depend on the target molecule and the desired outcome.

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